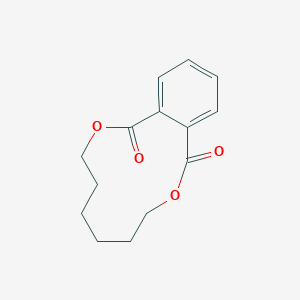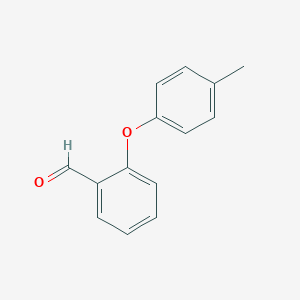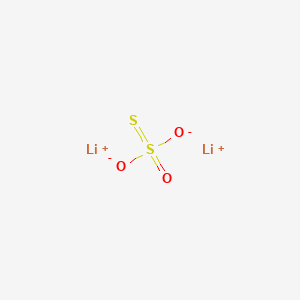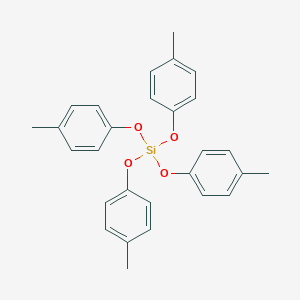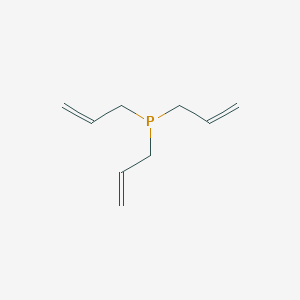
三烯丙基膦
描述
Triallylphosphine, also known as tri-2-propenylphosphine, is an organic compound with the chemical formula ( (CH_2=CHCH_2)_3P ). It is a tertiary phosphine, characterized by the presence of three allyl groups attached to a central phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties .
科学研究应用
作用机制
Target of Action
Triallylphosphine is a type of tertiary phosphine . Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations . The primary targets of triallylphosphine are the reactions it catalyzes, which include various types of cross-coupling reactions .
Mode of Action
Triallylphosphine interacts with its targets through a process known as single-electron-transfer (SET) reactions . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .
Biochemical Pathways
The biochemical pathways affected by triallylphosphine are those involved in the reactions it catalyzes. These include Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The downstream effects of these reactions vary depending on the specific reaction and the compounds involved.
Pharmacokinetics
It’s known that triallylphosphine is a liquid at room temperature with a density of 0861 g/mL at 25 °C .
Result of Action
The result of triallylphosphine’s action is the promotion of various types of cross-coupling reactions . These reactions are crucial in the field of organic synthesis, enabling the formation of complex molecular structures from simpler starting materials .
Action Environment
The action of triallylphine is influenced by environmental factors such as temperature and pressure. For instance, the parent phosphinine is obtained in about 40% yield by thermolysis of vinyldiallylphosphine at 700 °C at 10 –3 Torr . Additionally, one of the severe limitations with respect to exploiting the more nucleophilic, yet less basic, phosphine in this regard is its air sensitivity .
生化分析
Biochemical Properties
Triallylphosphine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a ligand or a catalyst. For instance, triallylphosphine can form complexes with transition metals, which are crucial in catalytic processes. These interactions are typically characterized by the formation of phosphine-metal bonds, which can influence the reactivity and stability of the resulting complexes .
Cellular Effects
Triallylphosphine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triallylphosphine can interact with cellular proteins and enzymes, leading to changes in their activity and function. This can result in alterations in cell signaling pathways, which can impact processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of triallylphosphine involves its ability to bind to biomolecules, inhibit or activate enzymes, and alter gene expression. Triallylphosphine can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their structure and function. Additionally, triallylphosphine can act as a ligand for metal ions, forming complexes that can influence enzymatic activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triallylphosphine can change over time. The stability and degradation of triallylphosphine are important factors that influence its long-term effects on cellular function. Studies have shown that triallylphosphine can undergo oxidation and other chemical transformations, which can affect its activity and interactions with biomolecules. Long-term exposure to triallylphosphine can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of triallylphosphine can vary with different dosages in animal models. At low doses, triallylphosphine may have minimal or beneficial effects on cellular function. At high doses, triallylphosphine can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and cell death. Threshold effects have been observed in studies, indicating that there is a critical concentration above which triallylphosphine can cause significant harm to cells and tissues .
Metabolic Pathways
Triallylphosphine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, triallylphosphine can participate in redox reactions, influencing the balance of reactive oxygen species and antioxidants in cells. Additionally, triallylphosphine can affect the activity of enzymes involved in lipid and carbohydrate metabolism, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, triallylphosphine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of triallylphosphine, affecting its activity and function. For instance, triallylphosphine can bind to membrane proteins, facilitating its transport across cellular membranes and into specific compartments .
Subcellular Localization
The subcellular localization of triallylphosphine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Triallylphosphine can localize to the cytoplasm, nucleus, mitochondria, and other organelles, where it can exert its effects on cellular processes. The activity and function of triallylphosphine can be influenced by its localization, as different compartments provide distinct microenvironments and interaction partners .
准备方法
Synthetic Routes and Reaction Conditions: Triallylphosphine can be synthesized through various methods. One common approach involves the reaction of trimethylphosphine with triethyltin iodide. The reaction proceeds as follows: [ (CH_3)_3P + 3(C_2H_5)_3SnI \rightarrow (C_2H_5)_3SnCH=P(CH_3)_3 + 3(C_2H_5)_3SnI ] This method involves heating the reactants to facilitate the formation of triallylphosphine .
Industrial Production Methods: Industrial production of triallylphosphine typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Triallylphosphine undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents to form phosphine oxides.
Reduction: Reaction with reducing agents to form phosphine hydrides.
Substitution: Reaction with halides or other electrophiles to form substituted phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O_2) and nitric oxide (NO).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH_4).
Substitution: Common electrophiles include alkyl halides and aryl halides.
Major Products:
Oxidation: Formation of phosphine oxides (e.g., triallylphosphine oxide).
Reduction: Formation of phosphine hydrides (e.g., triallylphosphine hydride).
Substitution: Formation of substituted phosphines (e.g., triallylphosphine halides).
属性
IUPAC Name |
tris(prop-2-enyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15P/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFABDZKXNKQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167868 | |
| Record name | Triallyl phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16523-89-0 | |
| Record name | Triallyl phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16523-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triallyl phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of triallylphosphine in materials science?
A1: Triallylphosphine is mainly used as a precursor for generating thin films with various functionalities. [] Plasma polymerization of triallylphosphine creates crosslinked polymer thin films rich in carbon-carbon (C-C) and phosphorus (P) groups, reflecting the monomer structure. [] These films can further react with molecules like oxygen (O2), nitric oxide (NO), nickel tetracarbonyl (Ni(CO)4), and iron pentacarbonyl (Fe(CO)5), demonstrating the accessibility and reactivity of the phosphine groups. []
Q2: How does triallylphosphine contribute to incorporating transition metals into polymer films?
A2: The phosphine groups in triallylphosphine-derived plasma polymer films act as ligands, enabling the incorporation of transition metals. [, ] For instance, exposing the film to Ni(CO)4 or Fe(CO)5 results in the metal complexing with the phosphorus atoms, displacing some carbonyl (CO) ligands. [] This method offers a novel way to produce single-phase transition metal-containing plasma polymers. []
Q3: Can you explain the process of forming nickel-containing triallylphosphine plasma polymer using concurrent metal evaporation?
A3: This technique involves simultaneously evaporating nickel into a triallylphosphine glow discharge. [] The nickel atoms react with the phosphine groups present in the plasma, leading to the formation of nickel-containing triallylphosphine plasma polymer (NiTAPPP). [] The ratio of nickel evaporation rate to plasma polymer deposition rate influences the final product's composition; a higher ratio favors uncoordinated nickel formation, while a lower ratio promotes coordinated nickel. []
Q4: What is the significance of the thermal decomposition of triallylphosphine?
A5: The thermolysis of triallylphosphine offers a synthetic pathway for producing phosphaacetylene (HCP). [, ] Heating triallylphosphine to 700 °C under reduced pressure (10-3 Torr) leads to the formation of HCP, which can be purified via trap-to-trap distillation. [] This method highlights the potential of triallylphosphine as a precursor for synthesizing phosphorus-containing compounds.
Q5: How does the proposed mechanism for phosphaacetylene formation from triallylphosphine compare to acetylene formation from vinylacetylene?
A6: Theoretical studies suggest that phosphaacetylene formation from triallylphosphine occurs through two sequential retro-ene eliminations of propene, yielding vinylphosphaacetylene as an intermediate. [] Subsequently, a 1,2 hydrogen shift converts vinylphosphaacetylene to the final product, phosphaacetylene. [] This mechanism closely resembles the pathway proposed for acetylene formation from vinylacetylene during thermal decomposition in a shock tube. []
Q6: Beyond thin films and phosphaacetylene synthesis, how else has triallylphosphine been utilized in chemical synthesis?
A7: Triallylphosphine plays a crucial role in synthesizing iron(II) complexes with 10- and 11-membered triphosphamacrocycles. [] In a base-catalyzed reaction, triallylphosphine, along with 1,3-bis(phosphino)propane, assembles around an iron center to form a 10-membered triphosphamacrocycle complex. [] Similarly, it participates in a radical-initiated iron-templated reaction with 1,2-bis(phosphino)ethane to yield another 10-membered triphosphamacrocycle complex. [] This example showcases the utility of triallylphosphine in constructing complex organometallic architectures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


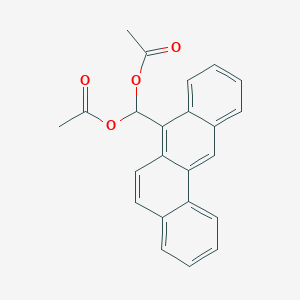
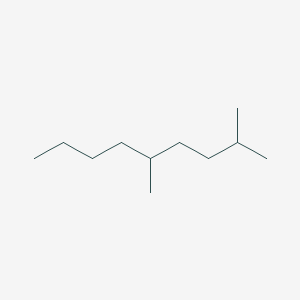
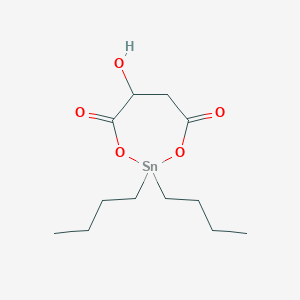

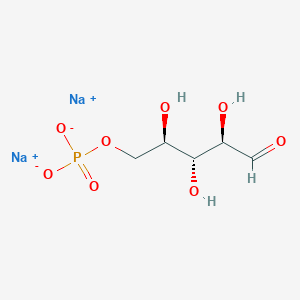



![[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B101620.png)
